

# A Comparative Guide to A-485 and Other p300/CBP Catalytic Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |  |  |  |
|----------------------|---------|-----------|--|--|--|
| Compound Name:       | A-485   |           |  |  |  |
| Cat. No.:            | B605051 | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

The homologous histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP) are critical transcriptional co-activators involved in a myriad of cellular processes, including cell growth, differentiation, and apoptosis. Their catalytic activity, which involves the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins, plays a pivotal role in regulating gene expression. Dysregulation of p300/CBP activity has been implicated in various diseases, most notably cancer, making them attractive therapeutic targets. A-485 is a potent and selective catalytic inhibitor of p300/CBP. This guide provides an objective comparison of A-485 with other p300/CBP inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

#### **Data Presentation: A-485 in Comparison**

**A-485** stands out for its high potency and selectivity as a catalytic inhibitor of p300/CBP. Unlike bromodomain inhibitors that target the acetyl-lysine binding pocket, **A-485** directly inhibits the enzyme's catalytic HAT domain by competing with acetyl-CoA.[1] This mechanism of action leads to a global reduction in histone acetylation, particularly at H3K27, a key mark of active enhancers.

Here, we compare the biochemical and cellular activities of **A-485** with other notable p300/CBP inhibitors.

Table 1: Comparison of p300/CBP Catalytic Inhibitors



| Compound | Target Domain | p300 IC50 (nM)                        | CBP IC50 (nM)       | Selectivity<br>Profile                        |
|----------|---------------|---------------------------------------|---------------------|-----------------------------------------------|
| A-485    | Catalytic HAT | 9.8[2][3][4]                          | 2.6[2][3][4]        | >1000-fold<br>selective over<br>other HATs[3] |
| C646     | Catalytic HAT | 400 (K <sub>i</sub> )[5][6][7]<br>[8] | Not widely reported | Selective for p300/CBP over other HATs        |

Table 2: Comparison of Cellular Activity of p300/CBP Inhibitors

| Compound                    | Target Domain | Cell Line                  | Cellular Potency<br>(IC50/GI50)         |
|-----------------------------|---------------|----------------------------|-----------------------------------------|
| A-485                       | Catalytic HAT | 22Rv1 (Prostate)           | 96 nM[9]                                |
| C646                        | Catalytic HAT | Pancreatic Cancer<br>Cells | ~20-30 µM (effective concentration)[10] |
| CCS1477 (Inobrodib)         | Bromodomain   | 22Rv1 (Prostate)           | 96 nM[9]                                |
| VCaP (Prostate)             | 49 nM[9][11]  |                            |                                         |
| OPM-2 (Multiple<br>Myeloma) | 5 nM          |                            |                                         |
| FT-7051                     | Bromodomain   | AR+ Breast Cancer          | 100 nM (10-day<br>exposure)[12]         |

## **In Vivo Efficacy**

Preclinical studies in xenograft models have demonstrated the anti-tumor efficacy of **A-485**. In a castration-resistant prostate cancer (CRPC) patient-derived xenograft model (LuCaP-77), twice-daily intraperitoneal injections of **A-485** resulted in a 54% tumor growth inhibition after 21 days.[1] Another study using a 22Rv1 prostate cancer xenograft model also showed significant anti-tumor activity.[13]



For comparison, the bromodomain inhibitor CCS1477 has also shown potent in vivo activity. In a 22Rv1 xenograft model, oral dosing of CCS1477 led to complete tumor growth inhibition over 28 days.[9] Similarly, C646 has been shown to inhibit tumor growth in a pancreatic cancer xenograft mouse model.[10][14]

### **Experimental Protocols**

## Histone Acetyltransferase (HAT) Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is commonly used to measure the in vitro potency of p300/CBP inhibitors.

Principle: The assay measures the transfer of acetyl groups from acetyl-CoA to a biotinylated histone peptide substrate. The acetylated product is then recognized by a specific antibody conjugated to a fluorescent donor (e.g., Europium), and the biotinylated peptide is captured by streptavidin conjugated to a fluorescent acceptor (e.g., ULight<sup>™</sup>). When in close proximity, excitation of the donor leads to energy transfer to the acceptor, resulting in a FRET signal that is proportional to the amount of acetylated product.

#### General Protocol:

- Reagent Preparation: Prepare assay buffer, recombinant p300 or CBP enzyme, biotinylated histone H3 peptide, acetyl-CoA, and the test compound at various concentrations.
- Enzyme Reaction: In a microplate, incubate the enzyme with the test compound for a defined period.
- Initiation: Add the histone peptide and acetyl-CoA to initiate the HAT reaction. Incubate at room temperature.
- Detection: Stop the reaction and add the detection reagents (e.g., Eu-labeled anti-acetylated lysine antibody and streptavidin-ULight™).
- Measurement: After incubation, read the plate on a TR-FRET-compatible reader, measuring
  the emission at both the donor and acceptor wavelengths. The ratio of acceptor to donor
  emission is calculated to determine the degree of inhibition.





Click to download full resolution via product page

Caption: Workflow of a TR-FRET based HAT assay for inhibitor screening.

## Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K27ac

ChIP-seq is a powerful technique to assess the genome-wide effects of p300/CBP inhibitors on histone acetylation.

Principle: Cells are treated with the inhibitor, and then chromatin is cross-linked, sheared, and immunoprecipitated with an antibody specific for H3K27ac. The enriched DNA is then sequenced to identify the genomic regions where this acetylation mark is present.

#### General Protocol:

- Cell Treatment and Cross-linking: Treat cells with the p300/CBP inhibitor or vehicle control.
   Cross-link proteins to DNA using formaldehyde.
- Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate DNA fragments of a desired size range (e.g., 200-500 bp).







- Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K27ac antibody overnight. Use protein A/G beads to pull down the antibody-chromatin complexes.
- Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin.
- Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links and purify the DNA.
- Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
- Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions enriched for H3K27ac.





Click to download full resolution via product page

Caption: Key steps in a ChIP-seq experiment to profile H3K27ac.





### **Signaling Pathways and Mechanism of Action**

p300/CBP are master regulators of transcription and are involved in numerous signaling pathways critical for cancer development and progression. **A-485**, by inhibiting the catalytic activity of p300/CBP, can modulate these pathways.

#### **Androgen Receptor (AR) Signaling in Prostate Cancer**

In prostate cancer, the androgen receptor is a key driver of tumor growth. p300/CBP act as coactivators for AR, and their HAT activity is crucial for the transcription of AR target genes. **A-485** has been shown to inhibit the AR transcriptional program in both androgen-sensitive and castration-resistant prostate cancer models.[1]





Click to download full resolution via product page

Caption: Inhibition of AR signaling by A-485 in prostate cancer.



#### Wnt/β-catenin and p53 Signaling

p300/CBP also play crucial roles in other key cancer-related pathways. They act as co-activators for  $\beta$ -catenin in the Wnt signaling pathway, promoting the transcription of genes involved in cell proliferation. Conversely, they can also acetylate and stabilize the tumor suppressor p53, promoting apoptosis and cell cycle arrest. The net effect of p300/CBP inhibition on these pathways can be context-dependent.

#### Conclusion

**A-485** is a highly potent and selective catalytic inhibitor of p300/CBP, demonstrating significant promise in preclinical cancer models. Its distinct mechanism of action, targeting the HAT domain, differentiates it from the more numerous bromodomain inhibitors. The comparative data presented in this guide highlights the superior in vitro potency of **A-485** over older catalytic inhibitors like C646. While bromodomain inhibitors also show potent cellular and in vivo activity, the direct inhibition of catalytic function by **A-485** offers a distinct tool for studying the consequences of blocking p300/CBP's acetyltransferase activity. The choice between a catalytic and a bromodomain inhibitor will depend on the specific research question and the desired mode of intervention in p300/CBP function. This guide provides a foundational dataset to inform such decisions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors -PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A 485 | Histone Acetyltransferase Inhibitors: R&D Systems [rndsystems.com]
- 4. A-485 (A485) | p300/CBP inhibitor | Probechem Biochemicals [probechem.com]
- 5. Sapphire Bioscience [sapphirebioscience.com]



- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. ascopubs.org [ascopubs.org]
- 10. C646 inhibits G2/M cell cycle-related proteins and potentiates anti-tumor effects in pancreatic cancer PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. FT-6876, a Potent and Selective Inhibitor of CBP/p300, is Active in Preclinical Models of Androgen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to A-485 and Other p300/CBP Catalytic Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605051#comparing-a-485-to-other-p300-cbp-catalytic-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com